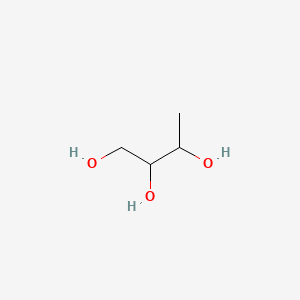

1,2,3-Butanetriol

描述

1,2,3-Butanetriol, with the chemical formula C₄H₁₀O₃, is a polyol characterized by the presence of three hydroxyl groups on the first three carbon atoms of a butane (B89635) chain. smolecule.com This structure imparts hydrophilicity and provides multiple reactive sites, making it a versatile chemical building block. smolecule.com While it shares the same molecular formula as its isomers, such as 1,2,4-butanetriol (B146131), its unique arrangement of functional groups dictates its specific chemical properties and applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₃ |

| Molecular Weight | 106.12 g/mol |

| CAS Number | 4435-50-1 |

| Appearance | Colorless to light orange/yellow clear liquid |

| IUPAC Name | butane-1,2,3-triol |

| Synonyms | 1,2,3-Trihydroxybutane, Methyl Glycerin |

| Topological Polar Surface Area | 60.7 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

This table is interactive. Users can sort and filter the data.

Detailed historical records specifically documenting the discovery and initial investigations of this compound are notably scarce in publicly available literature. Unlike its parent molecule, butane, which was first synthesized in 1849, the specific history of this triol derivative is not well-documented. wikipedia.orgacs.org Early research on polyols largely centered on more common compounds like glycerol (B35011). Literature reviews suggest that only a limited number of articles have been published specifically on this compound, indicating it has not been a major focus of historical chemical research. foodb.ca The majority of available information pertains to its basic chemical and physical properties rather than a detailed timeline of its scientific exploration.

The contemporary significance of this compound stems from its utility as a versatile chemical intermediate. Its three hydroxyl groups serve as reactive sites for a variety of chemical transformations.

Current Applications:

Chemical Synthesis: It is used as a reagent for synthesizing a diverse range of chemicals, including plastics and pharmaceuticals. smolecule.com

Polymer Production: this compound can be incorporated into polymer chains, influencing their properties and functionality. smolecule.com

Surfactants: Its amphiphilic nature, with both hydrophilic and hydrophobic regions, makes it suitable for creating surfactants. smolecule.com

Biological Research: In biochemical studies, it can be used as a substrate or inhibitor to investigate carbohydrate metabolism. smolecule.com

Emerging Research Frontiers: An important emerging frontier is the development of sustainable production methods. Traditional chemical synthesis routes often involve the reduction of precursors like butyric acid or the epoxidation and subsequent hydrolysis of butenes. smolecule.com Recent advancements are focused on biotechnological production through microbial fermentation. smolecule.com Engineered strains of bacteria or yeast are being developed to produce this compound from renewable resources, such as xylose derived from biomass. smolecule.com This bio-based approach offers a more environmentally friendly alternative to conventional chemical synthesis.

The advancement of this compound's applications is met with several challenges and corresponding opportunities.

Challenges:

Synthesis and Production: Traditional chemical synthesis methods can be harsh and may not be environmentally sustainable. The development of efficient and scalable biotechnological production routes is a significant challenge that requires further research and optimization.

Limited Research: The relatively small body of published research on this compound compared to other polyols means that its full potential may not yet be understood. foodb.ca This lack of extensive data can be a hurdle for discovering new applications.

Stereoisomer Separation: As this compound possesses chiral centers, the synthesis of specific stereoisomers can be complex and costly. For certain applications, particularly in pharmaceuticals, the separation of these isomers is crucial.

Opportunities:

Green Chemistry: The development of bio-based production methods for this compound from renewable feedstocks presents a significant opportunity in the field of green chemistry. smolecule.com This aligns with the growing demand for sustainable and environmentally friendly chemical manufacturing processes.

Novel Applications: The versatile structure of this compound suggests that it could be used in the development of new polymers, pharmaceuticals, and other specialty chemicals. Further research into its reactivity and properties could unlock novel applications.

Chiral Synthesis: The presence of stereoisomers offers the opportunity for the development of highly specific, chiral molecules. Enantioselective synthesis of this compound could lead to the creation of advanced materials and pharmaceuticals with unique properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKTBLXMTYWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871078 | |

| Record name | 1,2,3-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-50-1 | |

| Record name | 1,2,3-Butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Butanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,3 Butanetriol

Chemo-Enzymatic Synthesis Routes for 1,2,3-Butanetriol

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the efficiency of chemical reactions to produce this compound and its derivatives. This hybrid approach allows for highly selective transformations under mild conditions.

Substrate Specificity and Enzyme Engineering in this compound Production

The success of chemo-enzymatic synthesis hinges on the careful selection and engineering of enzymes that exhibit high specificity for the desired substrates and reactions. For instance, levansucrases, a type of fructosyltransferase, have been investigated for their potential in the glycosylation of non-natural substrates like 1,2,4-butanetriol (B146131). unibz.it Structural and biochemical characterization of Erwinia tasmaniensis levansucrase in complex with (S)-1,2,4-butanetriol has revealed that this polyol can mimic the natural substrate, suggesting the feasibility of using enzymes to modify this compound and its isomers. unibz.it

Enzyme engineering plays a crucial role in tailoring enzymes for specific synthetic needs. By modifying the active site or other key regions of an enzyme, researchers can enhance its activity, stability, and substrate specificity. For example, structure-guided evolution has been used to improve the catalytic activity of α-keto acid decarboxylase (KdcA) for the conversion of a non-native substrate in the biosynthesis of 1,2,4-butanetriol. uq.edu.au Similar protein engineering strategies could be applied to enzymes involved in this compound synthesis to optimize their performance.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is critical for its application in pharmaceuticals and other specialized materials. Chemo-enzymatic methods offer a powerful tool for achieving high stereoselectivity.

One approach involves the use of chiral building blocks and stereoselective reactions. For example, an orthogonally protected, enantiopure syn-2-amino-1,3,4-butanetriol has been proposed as a general building block for the synthesis of syn-amino alcohol compounds. acs.org The synthesis of such building blocks often relies on stereoselective reduction steps, where chelating groups can direct the stereochemical outcome. koreascience.kr

Enzymatic reactions are inherently stereoselective, making them ideal for the synthesis of enantiomerically pure compounds. For instance, ω-transaminases have been employed in biocatalytic cascades for the synthesis of chiral amino-alcohols like (2S,3R)-2-amino-1,3,4-butanetriol, a precursor for various pharmaceuticals. mdpi.com Furthermore, the regioselective acylation of polyols using lipases is a well-established method. For example, immobilized Lipozyme® TL IM from Thermomyces lanuginosus has been used for the regioselective transesterification of vinyl ferulate to the primary hydroxyl group of various alcohols, a technique that could be adapted for the selective modification of this compound. beilstein-journals.orgresearchgate.netarxiv.org

| Strategy | Enzyme Class | Substrate/Precursor | Product | Key Feature |

| Glycosylation | Fructosyltransferase (Levansucrase) | (S)-1,2,4-Butanetriol | Fructosylated butanetriol | Enantiomer selection |

| Asymmetric Amination | ω-Transaminase | Keto-diol | Chiral amino-triol | High enantioselectivity |

| Regioselective Acylation | Lipase | Polyol (e.g., butanetriol derivative) | Acylated polyol | Specificity for primary hydroxyl groups |

| Stereoselective Reduction | - | Oxazolidinone derivative | anti-Diol | Chelate-controlled stereoselection |

Biotechnological Production of this compound

Biotechnological production, utilizing microbial fermentation, presents a sustainable alternative to chemical synthesis, often starting from renewable feedstocks. smolecule.com Recent advancements have focused on engineering microbial strains to efficiently produce this compound.

Microbial Fermentation Strategies for this compound Biosynthesis

Microbial fermentation is a cornerstone of biotechnological production. While much of the research has focused on the biosynthesis of the isomer 1,2,4-butanetriol from pentose (B10789219) sugars like xylose and arabinose, the strategies employed are highly relevant to the production of this compound. smolecule.comresearchgate.netfrontiersin.orgnih.gov The general principle involves introducing a heterologous metabolic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to convert a starting substrate into the desired product. sci-hub.se

The production of butanetriols often involves a multi-step enzymatic pathway. sci-hub.se For instance, the synthesis of 1,2,4-butanetriol from xylose typically involves four enzymatic reactions catalyzed by xylose dehydrogenase, xylonate dehydratase, 2-ketoacid decarboxylase, and an alcohol dehydrogenase. sci-hub.se A similar pathway has been explored for the production of this compound from arabinose. nih.gov

To improve the yield and productivity of this compound, significant efforts have been directed towards the genetic engineering of microbial strains. These strategies aim to optimize the expression of pathway enzymes, eliminate competing metabolic pathways, and improve cofactor availability.

Metabolic pathway engineering involves the rational modification of an organism's genetic and regulatory processes to enhance the production of a target compound. Key strategies include:

Enzyme Selection and Expression Optimization: The choice of enzymes and the fine-tuning of their expression levels are critical. For example, screening different aldehyde reductases and xylonate dehydratases has been shown to improve 1,2,4-butanetriol production. frontiersin.orgnih.gov Overexpression of key enzymes, such as 2-ketoacid decarboxylase, can also alleviate bottlenecks in the pathway. sci-hub.se

Elimination of Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways can redirect carbon flux towards the desired product. For instance, inactivating genes responsible for the reduction of pathway intermediates to byproducts has been shown to increase butanetriol titers. nih.gov

Cofactor Engineering: Many enzymatic steps in butanetriol biosynthesis require cofactors like NADH or NADPH. sci-hub.se Engineering the host's metabolism to regenerate these cofactors is a crucial strategy. This can involve overexpressing enzymes in the NADPH regeneration pathway or introducing heterologous enzymes to balance the NADH/NAD+ ratio. sci-hub.senih.govsciepublish.com

Enhancing Precursor Supply: Increasing the intracellular availability of the starting substrate is another important aspect. For example, engineering strains to efficiently utilize alternative carbon sources like arabinose can broaden the range of feedstocks for butanetriol production. frontiersin.orgnih.gov

| Engineering Strategy | Target | Microbial Host | Outcome |

| Enzyme Overexpression | 2-ketoacid decarboxylase | Saccharomyces cerevisiae | Reduced accumulation of key intermediate sci-hub.se |

| Gene Deletion | 2-keto acid reductases (e.g., yiaE) | Escherichia coli | Elimination of competing branch pathway nih.gov |

| Cofactor Regeneration | NADPH regeneration pathway genes | Candida tropicalis | Increased 1,2,4-butanetriol yield nih.gov |

| Precursor Utilization | Arabinose metabolic pathway | Escherichia coli | Production of butanetriol from arabinose frontiersin.org |

Engineered Microbial Strains for Enhanced this compound Production

Metabolic Pathway Engineering for this compound Biosynthesis

Xylose, a pentose sugar abundant in lignocellulosic biomass, represents a key renewable feedstock for the biotechnological production of this compound. mdpi.com The primary route for converting xylose to this compound involves a synthetic metabolic pathway constructed in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. sci-hub.sescispace.com This pathway typically begins with the oxidation of D-xylose to D-xylonolactone, a reaction catalyzed by xylose dehydrogenase (XylB). scispace.comebrc.org Subsequently, D-xylonolactone is hydrolyzed to D-xylonate either spontaneously or by the action of a xylonolactonase (XylC). sci-hub.sescispace.com

The D-xylonate is then dehydrated to form 2-keto-3-deoxy-xylonate (KDX) by xylonate dehydratase (XylD). sci-hub.se This intermediate is a critical branch point. In the context of this compound synthesis, KDX undergoes decarboxylation to 3,4-dihydroxybutanal, catalyzed by a 2-ketoacid decarboxylase (KDC). sci-hub.se The final step is the reduction of 3,4-dihydroxybutanal to this compound by an alcohol dehydrogenase. sci-hub.sescispace.com

Metabolic engineering strategies have been employed to optimize this pathway. These include the disruption of competing pathways for xylose metabolism, such as the xylose isomerase pathway, to channel more carbon flux towards this compound. scispace.comebi.ac.uk Furthermore, fine-tuning the expression levels of the pathway enzymes has been shown to significantly increase the final product titer. ebi.ac.uk In fed-batch fermentation, engineered E. coli strains have demonstrated the ability to produce several grams per liter of this compound from xylose. scispace.com

| Pathway Step | Precursor | Product | Enzyme | Gene | Organism Source (Example) |

| 1 | D-Xylose | D-Xylonolactone | Xylose Dehydrogenase | xylB | Caulobacter crescentus |

| 2 | D-Xylonolactone | D-Xylonate | Xylonolactonase | xylC | Caulobacter crescentus |

| 3 | D-Xylonate | 2-Keto-3-deoxy-xylonate (KDX) | Xylonate Dehydratase | yjhG | Escherichia coli |

| 4 | 2-Keto-3-deoxy-xylonate (KDX) | 3,4-Dihydroxybutanal | 2-Ketoacid Decarboxylase | mdlC | Pseudomonas putida |

| 5 | 3,4-Dihydroxybutanal | This compound | Aldehyde Reductase | adhP | Escherichia coli |

Arabinose, another C5 sugar found in hemicellulose, serves as an alternative substrate for the biosynthesis of this compound. frontiersin.orgtandfonline.com The metabolic pathway for converting arabinose to this compound is analogous to the xylose-based route and has been successfully engineered in E. coli. frontiersin.orgnih.gov

The pathway initiates with the dehydrogenation of D-arabinose to D-arabinonate, catalyzed by a D-arabinose dehydrogenase (AraDH). frontiersin.orgnih.gov This is followed by the dehydration of D-arabinonate to a 2-keto acid intermediate by D-arabinonate dehydratase (AraD). frontiersin.orgnih.gov Similar to the xylose pathway, this keto acid is then decarboxylated by a 2-keto acid decarboxylase (like MdlC or KivD) to form 3,4-dihydroxybutanal. frontiersin.orgnih.gov Finally, an aldehyde reductase (such as AdhP) reduces the aldehyde to yield this compound. frontiersin.orgnih.gov

| Pathway Step | Precursor | Product | Enzyme | Gene | Organism Source (Example) |

| 1 | D-Arabinose | D-Arabinonate | D-Arabinose Dehydrogenase | ADG | Burkholderia sp. |

| 2 | D-Arabinonate | 2-Keto-3-deoxy-D-arabinonate | D-Arabinonate Dehydratase | AraD | Sulfolobus solfataricus |

| 3 | 2-Keto-3-deoxy-D-arabinonate | 3,4-Dihydroxybutanal | 2-Keto Acid Decarboxylase | KivD | Lactococcus lactis |

| 4 | 3,4-Dihydroxybutanal | This compound | Aldehyde Reductase | AdhP | Escherichia coli |

While pathways from pentose sugars are more direct, the production of this compound from glucose, the most abundant and readily metabolizable sugar, is highly desirable for industrial biotechnology. frontiersin.orgnih.gov Two main strategies have been explored for this conversion.

One approach involves designing a non-natural pathway starting from malate (B86768), an intermediate of the tricarboxylic acid (TCA) cycle which is downstream of glycolysis. researchgate.net This multi-step enzymatic pathway converts malate into this compound. ebi.ac.ukresearchgate.net Although the feasibility of this route has been demonstrated in E. coli, with glucose as the sole carbon source, the initial reported titers were very low. nih.govresearchgate.net The pathway involves the activation of one of malate's carboxyl groups, followed by reduction to an aldehyde and then a hydroxyl group to form 2,4-dihydroxybutyrate. researchgate.net A similar sequence of reactions then converts the other carboxyl group to yield this compound. researchgate.net

A more recent and novel biosynthetic pathway has been designed to produce this compound from glucose via the non-essential amino acid homoserine. sciepublish.comsciepublish.com In this pathway, homoserine is first deaminated to 4-hydroxy-2-oxobutanoic acid (HOBA). sciepublish.com This intermediate is then converted to this compound through a series of enzymatic reactions catalyzed by a lactate (B86563) dehydrogenase, a 4-hydroxybutyrate CoA-transferase, and a bifunctional aldehyde/alcohol dehydrogenase. sciepublish.com By overexpressing key genes in the homoserine biosynthesis pathway and introducing the genes for the conversion of homoserine to this compound, researchers have successfully produced the target molecule from glucose in an engineered E. coli strain. sciepublish.com

| Pathway | Starting Metabolite | Key Intermediates | Host Organism (Example) |

| Malate-based | Malate | 2,4-dihydroxybutyrate | Escherichia coli |

| Homoserine-based | Homoserine | 4-hydroxy-2-oxobutanoic acid (HOBA), 2,4-dihydroxybutarate | Escherichia coli |

A novel, non-natural biosynthetic pathway for producing this compound from malate has been designed and implemented in E. coli. ebi.ac.ukresearchgate.net Malate is an attractive precursor as it is an intermediate in the central carbon metabolism (TCA cycle) and can be derived from glucose. nih.govresearchgate.net

The designed pathway is a six-step enzymatic process. researchgate.net It is conceptually divided into two modules. The first module converts malate to the intermediate 2,4-dihydroxybutyrate (DHB). This involves the activation of one of the terminal carboxyl groups of malate with coenzyme A (CoA), followed by its reduction to an aldehyde group, and then a further reduction to a hydroxyl group. researchgate.net The second module similarly converts the other terminal carboxyl group of DHB into a hydroxyl group to produce the final product, this compound. researchgate.net

The enzymes for this pathway were selected from various organisms and expressed in E. coli. These include a malate thiokinase, a succinate-semialdehyde dehydrogenase, a 4-hydroxybutyrate dehydrogenase, a 4-hydroxybutyrate CoA-transferase, and a bifunctional aldehyde/alcohol dehydrogenase. ebi.ac.uk The functionality of this pathway was confirmed by detecting this compound in the fermentation broth when malate was added. ebi.ac.uk Furthermore, the production of this compound was also achieved when using glucose as the sole carbon source, demonstrating the potential for a complete de novo biosynthesis from a simple sugar, although the initial yields were modest. nih.govresearchgate.net

The efficiency of biosynthetic pathways for this compound is highly dependent on the activity and expression levels of the constituent enzymes. A significant body of research has focused on identifying the most effective enzymes and optimizing their expression to maximize product yield. ebi.ac.ukfrontiersin.org This often involves screening homologous enzymes from different microbial sources to find those with superior kinetic properties or better functional expression in the chosen production host. frontiersin.orgnih.gov

Furthermore, metabolic engineering efforts also target the host's native metabolism to support the heterologous pathway. This can include enhancing the supply of necessary cofactors like NADH or NADPH, or deleting competing pathways that divert intermediates away from the desired product. sci-hub.se

Xylose dehydrogenase (XylB) catalyzes the initial and often rate-limiting step in the xylose-based production of this compound: the oxidation of D-xylose to D-xylonolactone. scispace.comnih.gov The gene xylB from the bacterium Caulobacter crescentus is frequently used in engineered pathways due to its efficiency. sci-hub.sescispace.com The activity of XylB is crucial as it commits the xylose to the oxidative pathway, moving it away from native fermentative pathways. mdpi.com

Following the action of xylose dehydrogenase, xylonolactonase (XylC) plays the second role in the xylose-based pathway to this compound. It catalyzes the hydrolysis of the intermediate D-xylonolactone to form D-xylonate. scispace.comebrc.org While this ring-opening reaction can occur spontaneously to some extent, the enzymatic catalysis by XylC significantly increases the rate and efficiency of the conversion. sci-hub.se

The gene xylC, often sourced from Caulobacter crescentus alongside xylB, is co-expressed in engineered microbial hosts to ensure a smooth metabolic flow. scispace.comebrc.org The efficient conversion of D-xylonolactone is important to prevent its accumulation, which could potentially inhibit upstream enzymes or be diverted into unwanted side reactions. Although sometimes considered less of a rate-limiting step compared to other enzymes in the pathway, the inclusion and overexpression of a functional xylonolactonase are standard practice in the design of robust this compound production strains from xylose. scispace.comnih.gov

The XylD enzyme from Caulobacter crescentus is commonly used in engineered pathways. sci-hub.se However, its functional expression in hosts like Saccharomyces cerevisiae can be challenging because it is an iron-sulfur [Fe-S] cluster-dependent protein. sci-hub.se Insufficient supply of the [Fe-S] cluster can limit the enzyme's activity. sci-hub.se Research has shown that modifying the metabolism of Fe²⁺ in Saccharomyces cerevisiae can enhance the activity of XylD. frontiersin.orgnih.gov By improving iron uptake, one study increased XylD activity approximately threefold, which led to a corresponding increase in the butanetriol titer to 1.7 g/L. sci-hub.se Despite this improvement, the accumulation of xylonate in the medium suggested that downstream reactions remained a bottleneck. sci-hub.se In Escherichia coli, the native xylonate dehydratases, encoded by yjhG and yagF, are also utilized in engineered butanetriol production pathways. google.com Studies have identified YjhG as the major xylonate dehydratase in E. coli for this purpose. nih.gov

The decarboxylation of the 2-keto acid intermediate is a crucial step catalyzed by a 2-keto acid decarboxylase (KDC). This reaction converts 2-keto-3-deoxy-xylonate into 3,4-dihydroxybutanal. sci-hub.sescispace.com The selection of an efficient KDC is vital for maximizing the carbon flux towards butanetriol. frontiersin.orgtandfonline.com Several KDCs from different microbial sources have been evaluated for their effectiveness in this pathway.

Notable examples include:

MdlC : The benzoylformate decarboxylase from Pseudomonas putida, encoded by the mdlC gene, is widely used in engineered E. coli for butanetriol production. google.comscispace.com

KdcA : The KDC from Lactococcus lactis, encoded by kdcA, has proven to be particularly suitable for butanetriol production in S. cerevisiae. sci-hub.senih.gov Doubling the copy number of the kdcA expression cassette or using multiple integrations into the yeast genome has been shown to improve butanetriol production by reducing the accumulation of the KDX intermediate. sci-hub.senih.gov

KivD : In a pathway engineered to produce butanetriol from D-arabinose in E. coli, the KDC from Lactococcus lactis IFPL730, encoded by kivD, was found to be the most suitable among four different KDCs tested. frontiersin.orgtandfonline.com The strain expressing KivD produced 0.88 g/L of butanetriol, a 40% improvement over the strain using MdlC. frontiersin.org

The choice of the optimal KDC often depends on the host organism and the specific pathway design. frontiersin.orgtandfonline.com

Table 1: Comparison of 2-Keto Acid Decarboxylases (ADXs) in Butanetriol Production from D-arabinose

| Enzyme | Source Organism | Host Strain | Product Titer (g/L) | Reference |

|---|---|---|---|---|

| MdlC | Pseudomonas putida | E. coli | 0.61 | frontiersin.org |

| Aro10 | Saccharomyces cerevisiae | E. coli | Not specified | frontiersin.orgtandfonline.com |

| KivD | Lactococcus lactis IFPL730 | E. coli | 0.88 | frontiersin.orgnih.govtandfonline.com |

| KdcA | Lactococcus lactis B1157 | E. coli | Not specified | frontiersin.orgtandfonline.com |

The final step in the biosynthesis of butanetriol is the reduction of 3,4-dihydroxybutanal, a reaction catalyzed by an aldehyde reductase (ALR) or alcohol dehydrogenase (ADH). google.comscispace.com This conversion is critical not only for forming the final product but also for detoxifying the aldehyde intermediate, which can inhibit cell growth. researchgate.net

Several endogenous and heterologous reductases have been shown to be effective:

AdhP : A native aldehyde reductase from E. coli, encoded by adhP, is frequently co-expressed in engineered strains to facilitate the final reduction step. frontiersin.orgscispace.comtandfonline.com

YqhD : In E. coli, YqhD, an NADPH-dependent aldehyde reductase, has been identified as a main contributor to butanetriol synthesis. sci-hub.senih.govresearchgate.net Deletion of the yqhD gene almost completely eliminated butanetriol production, while its re-introduction restored it, confirming its key role. researchgate.net

ADH2 : The alcohol dehydrogenase from Saccharomyces cerevisiae, ADH2, can also effectively catalyze the conversion of 3,4-dihydroxybutanal to butanetriol. nih.gov

In a study constructing a synthetic pathway in E. coli, two different D-arabinose dehydrogenases were evaluated:

AraDH from Saccharomyces cerevisiae. frontiersin.org

ADG from Burkholderia sp. frontiersin.orgtandfonline.com

The recombinant strain over-expressing ADG from Burkholderia sp. achieved a butanetriol titer of 0.61 g/L, which was a 45% improvement compared to the strain expressing the alternative dehydrogenase. frontiersin.orgnih.gov This demonstrated that ADG was more suitable for the biosynthesis of butanetriol from D-arabinose in this specific host. frontiersin.orgnih.govtandfonline.com

Following the initial dehydrogenation of D-arabinose, the resulting D-arabinonate is converted to a 2-keto acid intermediate by D-arabinonate dehydratase (AD). frontiersin.orgtandfonline.com This dehydration reaction is analogous to the one catalyzed by XylD in the xylose-based pathway and can be a rate-limiting step. frontiersin.orgnih.gov

The selection of a highly active AD is crucial for preventing the accumulation of the D-arabinonate intermediate. frontiersin.orgnih.gov A comparative study evaluated two different D-arabinonate dehydratases for butanetriol production in E. coli:

AraD from Sulfolobus solfataricus. frontiersin.orgnih.govtandfonline.com

ADT from Pseudomonas fluorescens. frontiersin.orgnih.gov

The results showed that the activity of the D-arabinonate dehydratase was particularly important for the production of butanetriol. frontiersin.orgnih.gov The strain using AraD from S. solfataricus produced significantly more butanetriol than the strain using ADT, where only 0.08 g/L of product was detected, indicating that AraD was much more suitable for this synthetic pathway. frontiersin.orgnih.gov

To maximize the carbon flux towards butanetriol, it is essential to eliminate or reduce competing metabolic pathways that consume either the initial substrate or key pathway intermediates. scispace.comtandfonline.com Metabolic engineering strategies involving gene knockouts are commonly employed to redirect carbon flow and enhance product accumulation. nih.govtandfonline.com

Key targets for disruption in engineered E. coli include:

Xylose Isomerization Pathway : To prevent the consumption of xylose by native metabolic routes, genes such as xylA (xylose isomerase) and EcxylB (xylulokinase) are often deleted. scispace.com

Intermediate-Consuming Pathways : Pathway intermediates like 3-deoxy-D-glycero-pentulosonate can be diverted into other pathways. To block this, genes encoding 2-keto acid dehydrogenases or reductases (yiaE, ycdW) and aldolases (yagE, yjhH) are knocked out. google.comnih.govtandfonline.comresearchgate.net Inactivating yiaE was shown to successfully eliminate a competing branch pathway, leading to improved butanetriol production. nih.gov Similarly, deleting yiaE, ycdW, and yagE in a strain producing butanetriol from D-arabinose increased the final titer from 0.88 g/L to 1.13 g/L. frontiersin.orgnih.gov

Fermentation Process Optimization for this compound Yield

Beyond genetic and metabolic engineering of the host strain, optimizing the fermentation process is a critical step to achieve high yields and titers of this compound. frontiersin.orgsciepublish.com This involves fine-tuning various physical and chemical parameters of the culture conditions to maximize the productivity of the engineered microbes.

Key strategies for fermentation optimization include:

Cofactor Balancing : The butanetriol synthetic pathway has specific cofactor requirements (NADH/NADPH). sci-hub.senih.gov In S. cerevisiae, the heterologous pathway from xylose created a cofactor imbalance. Overexpression of an NADH kinase to increase the NADPH supply, combined with feeding low concentrations of glucose to support NADH regeneration, dramatically increased the butanetriol titer to 6.6 g/L with a molar yield of 57%. nih.gov

Fed-Batch Fermentation : To avoid substrate inhibition and maintain cell viability, a fed-batch strategy is often employed. scispace.com In one study, an engineered E. coli strain produced 3.92 g/L of butanetriol from 20 g/L of xylose under fed-batch conditions. scispace.com

pH Control : Maintaining an optimal pH is crucial for enzyme activity and cell health. Fed-batch cultures with pH control, typically between 6.8 and 7.2, have been used to reduce the formation of inhibitory byproducts like acetate.

Induction Conditions : For pathways under the control of inducible promoters, optimizing the timing and concentration of the inducer (e.g., IPTG) is important. frontiersin.orgnih.gov Optimization of induction OD₆₀₀ and IPTG concentration is a common practice to maximize enzyme expression and product formation. frontiersin.orgnih.gov

Temperature and Substrate Concentration : Optimizing the catalytic temperature and initial substrate concentration can further enhance production. frontiersin.orgnih.gov In a study producing butanetriol from D-arabinose, optimizing these conditions, along with pH, led to a final titer of 2.24 g/L after 48 hours of catalysis. frontiersin.orgnih.govnih.gov

Table 2: Impact of Fermentation Optimization on Butanetriol Production

| Host Organism | Optimization Strategy | Substrate | Initial Titer (g/L) | Optimized Titer (g/L) | Molar Yield (%) | Reference |

|---|---|---|---|---|---|---|

| S. cerevisiae | NADH/NADPH balance engineering | Xylose | 1.8 | 2.2 | 31 | sci-hub.senih.gov |

| S. cerevisiae | Cofactor balancing + Fed-batch feeding | Xylose & Glucose | 2.2 | 6.6 | 57 | nih.gov |

| E. coli | Fed-batch fermentation | Xylose | - | 3.92 | 27.7 | scispace.com |

| E. coli | Pathway disruption + Fermentation optimization | D-arabinose | 1.13 | 2.24 | - | frontiersin.orgnih.govnih.gov |

Fed-batch fermentation is a key strategy to achieve high-titer production of this compound (BT) by avoiding substrate inhibition and maintaining optimal cell density. In engineered Escherichia coli, fed-batch strategies have been successfully employed for the production of the related compound 1,2,4-butanetriol, achieving titers up to 35 g/L from D-xylose. dtic.mil This approach involves the controlled feeding of substrates, such as glucose and xylose, to maintain their concentrations at low levels, which supports the necessary supply of cofactors like NADH and promotes product formation. nih.gov

For instance, in the production of 1,2,4-butanetriol in Saccharomyces cerevisiae, a fed-batch process with a feeding solution containing glucose and xylose resulted in a final titer of 6.6 g/L. sci-hub.se The feeding strategy was designed to automatically add the nutrient solution at a specific rate, ensuring a steady supply of carbon sources throughout the fermentation. sci-hub.se Similarly, for 1,3-butanediol (B41344) production in E. coli, a fed-batch bioreactor experiment yielded a high titer of 257 mM (approximately 23.1 g/L) in 36 hours. nih.gov

In another study on 1,2,4-butanetriol production from corn cob hydrolysate, a fed-batch fermentation with engineered E. coli was conducted in a 1-L bioreactor. nih.gov The initial medium contained xylose, lactose, and glucose, with solid xylose added when its concentration dropped below 10 g/L. nih.gov This strategy resulted in the production of 23.55 g/L of 1,2,4-butanetriol after 48 hours. nih.gov

Furthermore, fed-batch fermentation has been applied to produce 1,2,4-butanetriol from glucose via a homoserine-producing E. coli strain. sciepublish.com The fermentation was initiated with a specific glucose concentration, and the pH was controlled throughout the process. sciepublish.com This approach led to the production of 19.6 mg/L of 1,2,4-butanetriol. sciepublish.comtuhh.de

The following table summarizes the results of various fed-batch fermentation strategies for butanetriol production:

| Product | Microorganism | Substrate(s) | Titer | Reference |

| 1,2,4-Butanetriol | E. coli | D-xylose | 35 g/L | dtic.mil |

| 1,2,4-Butanetriol | S. cerevisiae | Glucose, Xylose | 6.6 g/L | sci-hub.se |

| 1,3-Butanediol | E. coli | Glucose | 257 mM | nih.gov |

| 1,2,4-Butanetriol | E. coli | Corn cob hydrolysate | 23.55 g/L | nih.gov |

| 1,2,4-Butanetriol | E. coli | Glucose | 19.6 mg/L | sciepublish.comtuhh.de |

In the biocatalytic production of 1,2,4-butanetriol, the effects of temperature and pH on the biotransformation process have been systematically investigated. ebi.ac.ukresearchgate.net For instance, one study identified the optimal reaction temperature and initial pH for the production of D-1,2,4-butanetriol from D-arabinose using an engineered E. coli strain. frontiersin.org The initial reaction conditions were set at a pH of 7.0 and a temperature of 33°C. frontiersin.org The study found that enzymatic activity increased with temperature from 20°C to 37°C. frontiersin.org

Similarly, for the production of 1,3-butanediol, culture conditions including temperature were optimized, leading to significantly improved production titers. nih.gov In fed-batch fermentations for 1,2,4-butanetriol, the pH is typically controlled to a specific value, for example, at 5.5 or 7.0, using solutions like ammonium (B1175870) hydroxide (B78521) or sodium carbonate to maintain optimal conditions for the microbial catalysts. sci-hub.sesciepublish.com

A study on the microbial reduction of carboxylic acids to alcohols highlighted the importance of optimizing a range of parameters, including pH, reaction temperature, and microbe concentration, to maximize the yield of the desired product. dtic.mil While the study focused on model compounds, the principles are directly applicable to this compound production.

The table below illustrates the optimized environmental conditions from various studies on butanetriol production:

| Product | Microorganism | Optimal Temperature | Optimal pH | Reference |

| D-1,2,4-Butanetriol | E. coli | 37°C | 7.0 | frontiersin.org |

| 1,2,4-Butanetriol | S. cerevisiae | 30°C | 5.5 | sci-hub.se |

| 1,2,4-Butanetriol | E. coli | Not specified | 7.0 | sciepublish.com |

| 1,2,4-Butanetriol | E. coli | Not specified | Not specified | ebi.ac.ukresearchgate.net |

The biosynthesis of this compound is a redox-intensive process, making the availability and balance of redox cofactors like NADH and NADPH critical for achieving high yields. nih.gov Cofactor engineering strategies aim to manipulate the intracellular pools of these cofactors to drive the metabolic flux towards the desired product. researchgate.net

In the production of 1,2,4-butanetriol in Saccharomyces cerevisiae, the heterologous biosynthetic pathway from xylose was found to create an imbalance and deficiency of NADH/NADPH. nih.gov To address this, researchers overexpressed an NADH kinase, which led to an increased butanetriol titer. nih.gov This demonstrates that rebalancing the cofactor pool is a viable strategy for improving production. nih.govresearchgate.net

Further engineering efforts have focused on modulating the expression of enzymes that are dependent on specific cofactors. For example, in the production of 1,2,4-butanetriol in E. coli, fine-tuning the expression of an NADH-dependent alcohol dehydrogenase was shown to improve the final titer. nih.gov The deletion of genes encoding for enzymes that compete for the cofactor pool has also been explored to increase the availability of NADH for the butanetriol pathway. tuhh.de

The choice of cofactor can also be engineered. While most biosynthetic pathways rely on natural cofactors, research has explored the use of noncanonical cofactors to drive thermodynamically unfavorable reactions. escholarship.org This approach, while still in development for butanetriol production, holds promise for future improvements.

The following table highlights key findings in redox cofactor engineering for butanetriol production:

| Organism | Strategy | Target | Outcome | Reference |

| S. cerevisiae | Overexpression of NADH kinase (POS5Δ17) | Relieve NADH/NADPH imbalance | Increased 1,2,4-butanetriol titer to 2.2 g/L | nih.govresearchgate.net |

| E. coli | Deletion of competing pathway genes (ldhA, adhE) | Increase NADH availability | Improved 1,3-propanediol (B51772) and 1,2,4-butanetriol production | tuhh.de |

| E. coli | Fine-tuning of NADH-dependent alcohol dehydrogenase (adhE2) | Optimize NADH consumption | Increased butanol production (related pathway) | nih.gov |

Biocatalytic Production of this compound from Renewable Resources

The biocatalytic production of this compound from renewable feedstocks presents a sustainable alternative to traditional chemical synthesis routes. smolecule.com This approach utilizes engineered microorganisms or purified enzymes to convert biomass-derived sugars into the desired product. kobe-u.ac.jp

Recent advancements have focused on developing microbial cell factories, primarily in Escherichia coli and Saccharomyces cerevisiae, for the production of butanetriols. sci-hub.se These engineered strains are capable of converting sugars like xylose and arabinose, which are major components of lignocellulosic biomass, into 1,2,4-butanetriol. sci-hub.sefrontiersin.org The biosynthetic pathways typically involve a series of enzymatic reactions catalyzed by heterologous enzymes introduced into the host organism. nih.gov

For example, a four-step enzymatic pathway has been established in E. coli for the conversion of xylose to 1,2,4-butanetriol. ebi.ac.uk This pathway involves a xylose dehydrogenase, a xylonate dehydratase, a 2-ketoacid decarboxylase, and an alcohol dehydrogenase. nih.gov Through optimization of this pathway and the host organism, significant titers of 1,2,4-butanetriol have been achieved. uq.edu.au

Utilization of Lignocellulosic Biomass-Derived Sugars for this compound

Lignocellulosic biomass, being the most abundant and cost-effective renewable resource, is an ideal feedstock for the sustainable production of chemicals like this compound. frontiersin.org This biomass is primarily composed of cellulose, hemicellulose, and lignin, which can be hydrolyzed to release fermentable sugars such as glucose and xylose. sci-hub.se

The utilization of xylose, the second most abundant sugar in lignocellulose, has been a major focus in the development of biocatalytic routes to butanetriols. sci-hub.sekobe-u.ac.jp Engineered microorganisms have been developed to efficiently convert xylose from sources like corn cob hydrolysate into 1,2,4-butanetriol. nih.govresearchgate.net For instance, an engineered E. coli strain was able to produce 23.55 g/L of 1,2,4-butanetriol from a medium containing sugars derived from corn cob. nih.gov

Research has also demonstrated the production of 1,2,4-butanetriol from rice straw hydrolysate using an engineered yeast strain, achieving a titer of 1.1 g/L. kobe-u.ac.jp These studies highlight the potential of using various lignocellulosic feedstocks for the production of butanetriols, contributing to a more circular bioeconomy. frontiersin.org

The table below presents examples of 1,2,4-butanetriol production from lignocellulosic-derived sugars:

| Product | Microorganism | Lignocellulosic Source | Sugar Utilized | Titer | Reference |

| 1,2,4-Butanetriol | E. coli | Corn Cob | Xylose | 23.55 g/L | nih.gov |

| 1,2,4-Butanetriol | S. cerevisiae | Rice Straw | Xylose | 1.1 g/L | kobe-u.ac.jp |

| 1,2,4-Butanetriol | E. coli | Not specified | Xylose | 35 g/L | dtic.mil |

Intermediate Boosting Strategies in this compound Biocatalysis

In the biocatalytic production of (S)-1,2,4-butanetriol from D-xylose, the addition of the intermediate D-xylonate was shown to significantly reduce the required amount of the expensive redox cofactor NAD+ while maintaining a high space-time yield. acs.orgamazonaws.com By adding D-xylonate, the researchers were able to decrease the necessary NAD+ concentration, thereby improving the economic feasibility of the process. amazonaws.com

Chemical Synthesis Approaches to this compound

While biotechnological routes are gaining prominence, chemical synthesis remains a relevant method for producing this compound. Traditional chemical methods often involve multi-step processes and can be effective for producing specific isomers of the compound.

One established method involves the hydrolysis of 1-chloro-2-butene, a byproduct of chloroprene (B89495) production. ysu.am This hydrolysis yields crotyl alcohol, which is then epoxidized using hydrogen peroxide and acetic anhydride (B1165640) to form 1-hydroxy-2,3-epoxybutane. ysu.am Subsequent heating of this epoxide with sodium carbonate results in the formation of this compound. ysu.am

Another approach involves the partial hydrogenation of but-1-yn-3-ol in the presence of a palladium or nickel catalyst to yield but-2-en-1-ol (B7822390) (crotyl alcohol). This intermediate is then treated with hypochlorous acid to form a chlorohydrin, which upon saponification with an aqueous base, produces this compound with yields reported between 65-72%. Key parameters in this process include the catalyst choice and reaction temperatures for the hydrogenation and hypochlorous acid addition steps.

The epoxidation of allylic alcohols like crotyl alcohol using a Ti-SBA-15 catalyst has also been investigated, with this compound being one of the products formed. core.ac.uk

The table below summarizes key chemical synthesis routes to this compound:

| Starting Material | Key Reagents/Catalysts | Intermediate(s) | Reported Yield | Reference |

| 1-Chloro-2-butene | H₂O, H₂O₂, Acetic Anhydride, Na₂CO₃ | Crotyl alcohol, 1-Hydroxy-2,3-epoxybutane | Not specified | ysu.am |

| But-1-yn-3-ol | Pd or Ni catalyst, Hypochlorous acid, Aqueous base | But-2-en-1-ol, Chlorohydrin | 65-72% | |

| Crotyl alcohol | Ti-SBA-15 catalyst, Methanol | Not specified | Not specified | core.ac.uk |

Reduction of Precursors to this compound

The synthesis of this compound can be achieved through the reduction of various suitable precursor molecules. Traditional methods have often involved the reduction of butyric acid derivatives or related compounds. smolecule.com

A notable method involves the enantioselective synthesis starting from (R)-2,3-O-isopropylideneglyceraldehyde. This multi-step process includes the reaction with methyl vinyl ketone to form an epoxy alcohol, which is then subjected to reduction using sodium borohydride (B1222165) to reduce the ketone group. Subsequent acidic hydrolysis removes the isopropylidene protecting group to yield the desired this compound.

Another approach utilizes the reduction of malic acid esters. For instance, dimethyl malate can be reduced to 1,2,4-butanetriol using sodium borohydride in a mixed solvent system of tetrahydrofuran (B95107) and water. google.com While this produces a different isomer, it highlights the general strategy of ester reduction. A similar reduction of malic acid esters to 1,2,4-butanetriol can also be accomplished with a borane-dimethyl sulfide (B99878) complex in THF. google.com The direct reduction of malic acid esters with lithium aluminum hydride has also been reported, though this method involves a reagent that is challenging to handle on an industrial scale. google.com

More recent advancements have focused on catalytic hydrogenation. For example, the catalytic hydrogenation of 3,4-dihydroxy-2-butanone represents a potential pathway to this compound. This precursor can be derived from the oxidation of 1,4-anhydroerythritol. amazonaws.com

Table 1: Comparison of Reduction Methods for Butanetriol Synthesis

| Precursor | Reducing Agent/Catalyst | Key Features | Resulting Butanetriol Isomer |

| (R)-2,3-O-isopropylideneglyceraldehyde derivative | Sodium borohydride | Enantioselective synthesis | (2R,3S)-1,2,3-butanetriol |

| Malic acid esters | Sodium borohydride | Utilizes readily available starting materials | 1,2,4-Butanetriol google.com |

| Malic acid esters | Borane-dimethyl sulfide complex | Alternative to metal hydrides | 1,2,4-Butanetriol google.com |

| Malic acid esters | Lithium aluminum hydride | High reactivity, but difficult to handle | 1,2,4-Butanetriol google.com |

| 3,4-dihydroxy-2-butanone | Catalytic Hydrogenation | Potential green chemistry route | This compound amazonaws.com |

Epoxidation and Hydrolysis Routes to this compound

A common and effective strategy for synthesizing this compound involves the epoxidation of an unsaturated precursor followed by hydrolysis of the resulting epoxide ring. This two-step process offers a versatile route to the target triol.

A well-established method starts with crotyl alcohol (1-hydroxy-2-butylene). The epoxidation of crotyl alcohol with reagents such as hydrogen peroxide in the presence of acetic anhydride yields 1-hydroxy-2,3-epoxybutane. ysu.am Subsequent heating of this epoxy alcohol with a weak base, like sodium carbonate, facilitates the hydrolysis of the epoxide ring to form this compound. ysu.am A similar outcome is achieved if the starting material is 2-hydroxy-3-butene, as its epoxidation and subsequent hydrolysis also lead to this compound. ysu.am

The epoxidation of butenes followed by hydrolysis is a general chemical synthesis method. smolecule.com The choice of catalyst for the epoxidation step is crucial. Titanium silicalite catalysts, such as Ti-MCM-41, have been investigated for the epoxidation of 2-buten-1-ol (crotyl alcohol) to 2,3-epoxybutan-1-ol. bibliotekanauki.pl The selectivity of this reaction can be influenced by the catalyst concentration, with higher concentrations sometimes leading to the formation of this compound as a major product. bibliotekanauki.pl

Another variation involves the partial hydrogenation of butynol-(3) (but-1-yn-3-ol) to butenol-(3). This intermediate is then treated with hypochlorous acid to form a chlorohydrin, which upon saponification with an aqueous base, yields this compound with reported yields of 65–72%. The catalyst for the initial hydrogenation step is typically palladium or nickel modified with alkaline earth metal oxides.

Table 2: Epoxidation and Hydrolysis Methods for this compound Synthesis

| Precursor | Epoxidizing Agent/Catalyst | Hydrolysis Conditions | Key Features |

| Crotyl alcohol | Hydrogen peroxide, acetic anhydride | Heating with sodium carbonate | Straightforward two-step process. ysu.am |

| 2-Hydroxy-3-butene | Hydrogen peroxide, acetic anhydride | Heating with sodium carbonate | Utilizes an alternative starting material. ysu.am |

| 2-Buten-1-ol | Hydrogen peroxide / Ti-MCM-41 | In-situ during epoxidation at high catalyst concentration | Catalyst concentration influences product distribution. bibliotekanauki.pl |

| Butenol-(3) (from Butynol-(3)) | Hypochlorous acid (forms chlorohydrin intermediate) | Saponification with aqueous base | A multi-step classical route with good reported yields. |

New Methods for Synthesizing this compound

Research into novel synthetic routes for this compound is ongoing, driven by the desire for more sustainable, efficient, and stereoselective methods.

One innovative approach involves the use of biomass-derived compounds. For instance, the hydrogenolysis of 1,4-anhydroerythritol over a tungsten-modified platinum on silica (B1680970) catalyst (Pt-WOx/SiO2) has been shown to produce this compound as an intermediate. rsc.orgresearchgate.net The reaction proceeds via ring-opening hydrogenolysis followed by the selective removal of a secondary hydroxyl group. rsc.orgresearchgate.net

Biotechnological production methods are also gaining traction as a sustainable alternative to traditional chemical synthesis. smolecule.com These methods often employ engineered microorganisms to convert renewable resources, such as xylose, into this compound. smolecule.com While much of the biotechnological focus has been on the 1,2,4-isomer, the underlying principles of metabolic engineering could potentially be adapted for the synthesis of this compound.

A stereodivergent synthesis has been developed for producing enantiopure syn- and anti-2-amino-1,3,4-butanetriol derivatives, which are structurally related to this compound. capes.gov.br This method, starting from D-mannitol, involves the diastereoselective addition of vinylmagnesium bromide to imines derived from (R)-glyceraldehyde. capes.gov.br While the final product is an aminotriol, the core strategy of building the carbon backbone and introducing hydroxyl groups stereoselectively is relevant to the synthesis of this compound itself.

Table 3: Emerging Synthetic Methods for this compound

| Method | Precursor | Key Reagents/Catalysts | Description |

| Catalytic Hydrogenolysis | 1,4-Anhydroerythritol | Pt-WOx/SiO2 | A one-pot reaction from a biomass-derived compound where this compound is an intermediate. rsc.orgresearchgate.net |

| Biotechnological Production | Renewable resources (e.g., xylose) | Engineered microorganisms | Sustainable approach with potential for high selectivity. smolecule.com |

| Stereodivergent Synthesis | D-Mannitol / (R)-Glyceraldehyde derivatives | Vinylmagnesium bromide | Advanced stereoselective method for producing related aminotriols, showcasing modern synthetic strategies. capes.gov.br |

Academic Applications and Research Impact of 1,2,3 Butanetriol

1,2,3-Butanetriol as a Synthon in Organic Synthesis

Synthesis of Energetic Materials Precursors (e.g., Butanetriol Trinitrate)

This compound serves as a precursor in the synthesis of energetic materials, notably Butanetriol Trinitrate (BTTN) . BTTN is recognized as an important military propellant . The synthesis of BTTN from this compound typically involves nitration using nitric acid, often in the presence of sulfuric acid as a catalyst vulcanchem.com. This reaction can be represented as:

C₄H₁₀O₃ + 3 HNO₃ → C₄H₇N₃O₉ + 3 H₂O

The resulting compound, Butanetriol Trinitrate (C₄H₇N₃O₉), has a molecular weight of 241.11 g/mol vulcanchem.com. Compared to traditional nitroglycerin, BTTN exhibits advantageous properties, including reduced shock sensitivity, enhanced thermal stability, and lower volatility , acs.org, researchgate.net, dtic.mil. These characteristics make it a desirable alternative in propellant formulations, potentially improving safety and performance researchgate.net.

Table 1: Comparison of BTTN and Nitroglycerin Properties

| Property | Butanetriol Trinitrate (BTTN) | Nitroglycerin |

| Shock Sensitivity | Lower | Higher |

| Thermal Stability | Higher | Lower |

| Volatility | Lower | Higher |

| Energetic Output | High | High |

| Application | Military Propellant | Propellant |

Advanced Analytical Methodologies for this compound

The precise identification and quantification of this compound in various matrices rely on sophisticated analytical techniques, primarily chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of this compound , ebi.ac.uk, nih.gov, researchgate.net, uobabylon.edu.iq, cabidigitallibrary.org. This method allows for the separation of the compound from complex mixtures and its subsequent identification based on its mass spectrum and retention time , oiv.int, oiv.int. GC-MS has been utilized to detect this compound in plant extracts uobabylon.edu.iq, cabidigitallibrary.org and has also been instrumental in glycerol (B35011) analysis, where this compound has been used as an internal standard ebi.ac.uk, nih.gov, researchgate.net, researchgate.net.

Derivatization Techniques for GC-MS of this compound

Due to the presence of multiple hydroxyl groups, this compound can exhibit lower volatility and thermal stability, which can be problematic for direct GC-MS analysis. To overcome these limitations, derivatization techniques are employed to enhance its suitability for GC-MS . Trimethylsilyl (B98337) (TMS) derivatization, often using trimethylsilyl imidazole (B134444) (TMSIM), is a common method that increases the volatility and ionization efficiency of this compound , ebi.ac.uk, nih.gov, researchgate.net. The resulting TMS derivative is often referred to as the 3TMS derivative nih.gov, nist.gov.

Table 2: GC-MS Derivatization of this compound

| Derivatization Agent | Purpose | Derivative Name (if specified) |

| Trimethylsilyl imidazole (TMSIM) | Enhance volatility and ionization efficiency | This compound, 3TMS derivative |

Mass Spectral Libraries and Retention Index Prediction for this compound Identification

The identification of this compound via GC-MS relies on comparing experimental data with established mass spectral libraries and retention indices , ebi.ac.uk, oiv.int, oiv.int. Characteristic mass fragments (m/z values) are key identifiers. For the underivatized compound, fragments at m/z 73, 103, and 117 are commonly observed . Upon TMS derivatization, the 3TMS derivative exhibits characteristic fragments at m/z 73, 117, and 147 nih.gov. Retention times (RT) can vary depending on GC conditions; for instance, an RT of approximately 14 minutes has been reported , while a specific analysis of plant extracts showed an RT of ~4.380 minutes uobabylon.edu.iq. The Kovats Retention Index for the 3TMS derivative on a semi-standard non-polar column is reported as 1285.7 nih.gov, nist.gov.

Table 3: GC-MS Identification Markers for this compound

| Analyte/Derivative | Characteristic Fragments (m/z) | Retention Time (Example) | Kovats Retention Index (3TMS) |

| This compound (underivatized) | 73, 103, 117 | ~14 minutes | N/A |

| This compound, 3TMS derivative | 73, 117, 147 | ~4.380 minutes uobabylon.edu.iq | 1285.7 nih.gov, nist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another effective analytical method for the identification of this compound . This technique allows for the confirmation of the compound's presence by comparing its retention time and fragmentation patterns with those of authenticated standards . Key fragment ions observed in LC-MS analysis for confirmation include m/z 73, 103, and 117 .

Computational and Theoretical Studies on this compound

Computational and theoretical studies provide insights into the structural and physicochemical properties of this compound. The arrangement of its hydroxyl groups facilitates strong intermolecular hydrogen bonding, which influences its solubility and reactivity . Theoretical predictions and calculations have yielded various physicochemical properties, contributing to a deeper understanding of its behavior.

Table 4: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Water Solubility | 996 g/L | foodb.ca |

| logP | -1.8 | foodb.ca |

| pKa (Strongest Acidic) | 13.38 | foodb.ca |

| Hydrogen Acceptor Count | 3 | foodb.ca |

| Hydrogen Donor Count | 3 | foodb.ca |

| Polar Surface Area | 60.69 Ų | foodb.ca |

| Rotatable Bond Count | 2 | foodb.ca |

Compound List:

this compound

Butanetriol Trinitrate (BTTN)

Nitroglycerin

Trimethylsilyl imidazole (TMSIM)

Future Directions and Interdisciplinary Research on 1,2,3 Butanetriol

Integration of Omics Technologies in 1,2,3-Butanetriol Biosynthesis Research

The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is pivotal for understanding and optimizing the biosynthesis of this compound. These technologies allow for a comprehensive analysis of cellular processes, enabling the identification of key enzymes, metabolic pathways, and regulatory mechanisms involved in its production researchgate.netstanford.edu. By integrating omics data, researchers can pinpoint bottlenecks in microbial strains engineered for this compound synthesis and identify novel genes or pathways that can be manipulated to improve yield and efficiency researchgate.netnih.gov. For instance, metabolomic studies can reveal intermediate accumulation or diversion of carbon flux, guiding metabolic engineering efforts. Transcriptomic and proteomic analyses can highlight gene expression patterns and protein activity under different production conditions, providing insights into enzyme kinetics and cellular responses stanford.edu. This holistic approach is essential for designing robust microbial cell factories for sustainable bio-production.

Development of Novel Bioreactors for Industrial-Scale this compound Production

Scaling up the production of this compound from laboratory to industrial levels necessitates the development of advanced bioreactor designs and operational strategies medcraveonline.commdpi.com. Stirred Tank Reactors (STRs) are commonly used due to their versatility, scalability, and control over cultivation conditions, making them suitable for microbial fermentation mdpi.com. However, research into novel bioreactor configurations, such as those incorporating membrane systems for simultaneous product recovery and purification, could enhance process intensification, reduce processing time, and lower costs mdpi.com. Solid-state fermentation (SSF) techniques, which utilize solid substrates with low water activity, also present an alternative for polyol production, though they require specific bioreactor designs to manage parameters like aeration and moisture content medcraveonline.com. Optimizing bioreactor design for efficient mass transfer (oxygen, nutrients), heat removal, and product extraction is critical for achieving high titers and productivity in industrial-scale this compound fermentation.

Exploration of New Industrial Applications for this compound Derivatives

Beyond its current uses, there is potential for developing new industrial applications for this compound and its derivatives. Its triol structure makes it an amenable starting material for synthesizing a range of functionalized molecules. Research into creating novel esters, ethers, or other derivatives could yield compounds with tailored properties for advanced materials, specialty chemicals, or even pharmaceuticals. For example, the esterification of this compound with fatty acids could produce bio-based surfactants or emollients ysu.am. Exploring its role as a chiral building block for synthesizing enantiomerically pure compounds is another avenue, given the increasing demand for stereospecific molecules in drug discovery and development. Identifying new applications will be driven by understanding the structure-property relationships of its derivatives and their performance in specific industrial contexts.

Sustainable and Green Chemistry Aspects of this compound Synthesis and Application

A significant focus in the future research of this compound is on enhancing its sustainability. This includes developing greener synthesis routes that minimize environmental impact and utilize renewable feedstocks smolecule.comnih.gov. Biotechnological production from biomass-derived sugars like xylose is a prime example of a sustainable approach, offering an alternative to traditional petrochemical synthesis methods which often involve harsh conditions and generate hazardous byproducts smolecule.comnih.gov. Research into catalytic processes that employ more environmentally benign catalysts and reaction conditions, such as the hydrogenolysis of biomass-derived intermediates, also contributes to green chemistry principles rsc.orgrsc.org. Furthermore, exploring the biodegradability and eco-toxicity profiles of this compound and its derivatives will be crucial for ensuring their sustainable application across various industries.

Compound List

this compound

Butane-1,2,3-triol

1,2,3-Trihydroxybutane

1-deoxy-D-erythritol

Methyl glycerin

Butanetriol trinitrate (BTTN)

Erythritol

Ribitol

Xylose

Arabinose

常见问题

Q. What analytical techniques are recommended for the initial identification of 1,2,3-Butanetriol in research samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is highly effective for identifying this compound. Compare retention times (RT) and fragmentation patterns (e.g., m/z 73, 103, 117) with authenticated standards. For example, peak alignment at ~14 minutes (RT) and specific m/z signals can confirm its presence in complex mixtures . Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is also viable, as TMS derivatives enhance volatility and ionization efficiency .

Q. How can the viscosity of this compound be accurately measured under controlled laboratory conditions?

- Methodological Answer : Use rotational viscometers with strict humidity control (e.g., dry RH conditions). Note that reported viscosities range from 1.6 Pa s (bulk measurements) to conflicting values (e.g., 3.7×10¹ Pa s vs. 4.0×10³ Pa s in aerosol studies). Discrepancies arise from methodological differences (bulk vs. aerosol optical tweezers), requiring standardized protocols for reproducibility .

Q. What are the key physicochemical properties of this compound that researchers should prioritize in experimental design?

- Methodological Answer : Focus on hygroscopicity, viscosity, and stereochemical configuration. These properties influence its behavior in biological or environmental matrices. For example, stereoisomers (e.g., R vs. S configurations) may require chiral chromatography for resolution .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported physicochemical data for this compound?

- Methodological Answer : Reproduce studies under identical conditions (humidity, temperature) and validate results using complementary techniques. For instance, reconcile viscosity discrepancies by comparing bulk measurements with aerosol-based methods and assessing humidity effects . Cross-reference with literature data (e.g., Song et al. 2016) to identify systematic errors .

Q. What strategies are effective for separating this compound from its structural isomers (e.g., 1,2,4-Butanetriol) in chromatographic workflows?

- Methodological Answer : Optimize chromatographic parameters (e.g., column chemistry, mobile phase gradient). Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase columns with tandem MS detection can distinguish isomers via unique fragmentation patterns. For example, this compound exhibits distinct m/z 147 and 205 signals compared to 1,2,4-isomers .

Q. How does derivatization with trimethylsilyl (TMS) groups improve the detection of this compound in GC-MS analysis?

- Methodological Answer : Derivatization with agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) increases volatility and thermal stability. The TMS derivative of this compound (C₁₃H₃₄O₃Si₃) generates characteristic m/z signals (e.g., 322) for enhanced sensitivity and specificity in trace analysis .

Q. What role does stereochemistry play in the biological activity or environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。